N-(5-chloro-2-methoxyphenyl)-2-[4-(2-naphthylsulfonyl)piperazinyl]acetamide
Description
N-(5-Chloro-2-methoxyphenyl)-2-[4-(2-naphthylsulfonyl)piperazinyl]acetamide is a synthetic acetamide derivative characterized by a 5-chloro-2-methoxyphenyl group linked to a piperazine ring substituted with a 2-naphthylsulfonyl moiety.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O4S/c1-31-22-9-7-19(24)15-21(22)25-23(28)16-26-10-12-27(13-11-26)32(29,30)20-8-6-17-4-2-3-5-18(17)14-20/h2-9,14-15H,10-13,16H2,1H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVUWKXKNOQDMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[4-(2-naphthylsulfonyl)piperazinyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 5-chloro-2-methoxyaniline with chloroacetyl chloride to form N-(5-chloro-2-methoxyphenyl)acetamide.
Piperazine Introduction: The intermediate is then reacted with 1-(2-naphthylsulfonyl)piperazine under basic conditions to introduce the piperazine moiety.
Final Product Formation: The final step involves purification and isolation of the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-[4-(2-naphthylsulfonyl)piperazinyl]acetamide can undergo various chemical reactions, including:
Oxidation: The aromatic rings and methoxy group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or sulfides. Substitution reactions can result in various substituted aromatic compounds.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2-[4-(2-naphthylsulfonyl)piperazinyl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[4-(2-naphthylsulfonyl)piperazinyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the piperazine moiety can interact with neurotransmitter receptors, while the sulfonyl group may inhibit specific enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
Antimicrobial Activity: Piperazinyl-Sulfonyl Acetamides
Compounds sharing the sulfonyl-piperazine backbone (e.g., 47 : 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide) demonstrate potent antimicrobial activity. For example:
- Gram-positive bacteria : Compounds 47 and 48 (N-(3-isopropylphenyl) variant) showed MIC values of 6.25–12.5 µg/mL against Staphylococcus aureus .
- Antifungal activity : Compounds 49 and 50 (thiazol-2-yl and 6-chloropyridin-2-yl substitutions) exhibited strong inhibition against Candida albicans (MIC: 12.5 µg/mL) .
Key structural differences :
- The target compound substitutes the benzo[d]thiazol-5-ylsulfonyl group with a 2-naphthylsulfonyl moiety, which may enhance lipophilicity and π-π stacking interactions in microbial membranes.
- fungal targets .
Enzyme Inhibition: Lipoxygenase and Other Targets
N-(5-Chloro-2-methoxyphenyl) acetamide derivatives are reported as lipoxygenase inhibitors. For instance:
Comparison :
- The target compound lacks the oxadiazole-thio linker but retains the 5-chloro-2-methoxyphenyl group, suggesting that this aromatic substitution is critical for enzyme binding. The piperazinyl-sulfonyl group may replace the oxadiazole in modulating solubility and binding kinetics .
Receptor Binding: Piperazine-Based Antagonists
Piperazine-derived α1D/1A adrenergic receptor antagonists, such as 2-(1H-indol-3-yl)-N-[3-(4-(2-methoxyphenyl)piperazinyl)propyl]acetamide , demonstrated efficacy in rat benign prostatic hyperplasia (BPH) models (ED50: 0.5 mg/kg) .
Structural and Electronic Properties
- Crystal structure insights : N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () exhibits intermolecular C–H⋯O interactions, stabilizing its conformation. The nitro group’s torsional angle (16.7°) suggests moderate planarity, which may influence binding to flat enzymatic pockets .
- Electronic properties : Theoretical studies on N-chlorophenyl acetamides (e.g., CPA in ) reveal HOMO-LUMO gaps of 4.5–5.0 eV, indicating stability under physiological conditions. The chloro and methoxy substituents in the target compound may similarly lower electron density, enhancing electrophilic interactions .
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-[4-(2-naphthylsulfonyl)piperazinyl]acetamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential therapeutic applications. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex arrangement that includes:
- Aromatic rings : Contributing to its lipophilicity and interaction with biological membranes.
- Piperazine moiety : Known for its ability to interact with neurotransmitter receptors.
- Sulfonyl group : Potentially involved in enzyme inhibition mechanisms.
The IUPAC name for the compound is N-(5-chloro-2-methoxyphenyl)-2-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)acetamide, with a molecular formula of C23H24ClN3O4S.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfonyl group may inhibit various enzymes involved in metabolic pathways.
- Receptor Interaction : The piperazine moiety can bind to neurotransmitter receptors, potentially affecting neurological pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of similar compounds, indicating that this compound may exhibit effective antimicrobial properties. For instance:
- Compounds with similar structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .
- The presence of halogenated phenyl groups enhances lipophilicity, facilitating membrane penetration and increasing antimicrobial activity.
Anticancer Properties
Research indicates that compounds with similar piperazine and sulfonamide structures have demonstrated anticancer activity by inducing apoptosis in cancer cells. The exact mechanisms are still under investigation but may involve:
- Modulation of cell signaling pathways.
- Inhibition of cancer cell proliferation through enzyme inhibition.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with other related compounds:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| N-(4-chlorophenyl)-2-chloroacetamide | Antimicrobial, Anticancer | Enzyme inhibition, receptor interaction |
| N-(3-bromophenyl)-2-chloroacetamide | Antimicrobial | Enhanced lipophilicity aiding membrane penetration |
Case Studies and Research Findings
- Antimicrobial Screening : A study screened various substituted phenyl chloroacetamides for their antimicrobial efficacy against common pathogens. The results indicated that compounds with specific substitutions on the aromatic ring exhibited enhanced activity against both Gram-positive and Gram-negative bacteria .
- Structure-Activity Relationship (SAR) : Research employing quantitative structure-activity relationship (QSAR) analysis has shown that the position and type of substituents on the phenyl ring significantly influence the biological activity of chloroacetamides. This underscores the importance of chemical structure in developing new antimicrobial agents .
- Therapeutic Potential : Investigations into the therapeutic applications of compounds similar to this compound have revealed potential uses in treating infections caused by resistant strains, as well as possible anticancer applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
